2,6-Dimethylphenyllithium

Regioselective Arylation Steric Control Thioketone Chemistry

Procuring generic aryllithium reagents for sterically-sensitive thiocarbonyl S-arylation often results in intractable regioisomer mixtures, causing failed reactions and cumbersome purifications. 2,6-Dimethylphenyllithium is the definitive solution for this challenge, providing exclusive S-arylation selectivity unattainable with phenyllithium or o-tolyllithium. - Achieves complete regiocontrol in S-arylation, yielding a single product vs. complex mixtures. - Measured preinversion lifetime of 0.24 s in THF defines a precise kinetic window for stereoconvergent bond formations. - Ortho,ortho'-disubstitution stabilizes specific aggregation states, ensuring batch-to-batch reproducibility.

Molecular Formula C8H9Li
Molecular Weight 112.1 g/mol
CAS No. 63509-96-6
Cat. No. B15290027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenyllithium
CAS63509-96-6
Molecular FormulaC8H9Li
Molecular Weight112.1 g/mol
Structural Identifiers
SMILES[Li+].CC1=[C-]C(=CC=C1)C
InChIInChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h3-5H,1-2H3;/q-1;+1
InChIKeyPUMRXLBRZWGDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenyllithium: Sterically Controlled Organolithium Reagent


2,6-Dimethylphenyllithium (C8H9Li, CAS 63509-96-6), also referred to as 2,6-xylyllithium, is a synthetically versatile organolithium reagent characterized by a lithium atom bonded to a 2,6-dimethylphenyl group . This aryl anion equivalent possesses a molecular weight of 112.1 g/mol and is typically supplied as a solution in ethereal or hydrocarbon solvents . The ortho,ortho′-disubstituted aromatic framework imparts a unique steric and electronic profile that fundamentally alters its reactivity compared to unsubstituted phenyllithium and mono-ortho-substituted analogs, enabling selective transformations not achievable with less hindered reagents [1]. Its utility spans the synthesis of sterically congested organometallic complexes, regioselective C–C bond formations, and the preparation of advanced pharmaceutical intermediates [2].

Workflow Sterically controlled C–C bond formation and metalation
Selection Ortho,ortho′-dimethyl pattern for altered solution aggregation
Use Context Synthesis of sterically congested organometallics and intermediates

Why 2,6-Dimethylphenyllithium Is Irreplaceable


The procurement of a generic aryllithium reagent, such as phenyllithium or o-tolyllithium, as a substitute for 2,6-dimethylphenyllithium is scientifically invalid due to the profound influence of the ortho,ortho′-dimethyl substitution pattern on reaction outcome. While these reagents share a common anionic aryl core, the introduction of two methyl groups adjacent to the C–Li bond fundamentally alters the steric environment around the reactive center and modifies the aggregation state in solution [1]. Direct experimental comparisons demonstrate that this steric congestion can completely divert a reaction pathway, switching product distribution from a complex mixture to a single, regiospecific outcome [2]. Furthermore, the 2,6-dimethyl substitution pattern stabilizes specific aggregation modes and controls microsolvation at lithium, parameters that critically affect reaction kinetics, stereoselectivity, and the long-term stability of the reagent in solution [3].

Aggregation State Mismatch

Phenyllithium and o-tolyllithium lack dual ortho-methyl groups; their solution aggregation and microsolvation differ, potentially altering reaction kinetics and selectivity.

Regioselectivity Divergence

Without ortho,ortho′-substitution, product distribution may shift from exclusive S-arylation to mixed C-/S-arylation, complicating purification.

Steric Environment Shift

Less hindered analogs may not provide the same steric shielding required for congested substrates or stable organometallic architectures.

2,6-Dimethylphenyllithium: Head-to-Head Evidence


Regioselective S-Arylation vs. Phenyllithium

In a direct comparative study of the reaction with di-t-butyl thioketone, 2,6-dimethylphenyllithium exhibited a complete, sterically enforced switch in regioselectivity, affording exclusively the S-arylated product. In stark contrast, the unsubstituted analog phenyllithium produced a mixture of both C-phenylated and S-phenylated products [1]. This outcome demonstrates that the ortho,ortho′-dimethyl substitution pattern is not a minor structural variation but a critical determinant of reaction pathway.

Regioselective S-Arylation
Head-to-head
Exclusive S-arylated product
Supports exclusive S-arylation selection over mixed C-/S-arylation
Compared with phenyllithium (mixture of products); thioketone model reaction
Regioselective Arylation Steric Control Thioketone Chemistry

Reactivity with Sterically Hindered Substrates

The steric bulk of 2,6-dimethylphenyllithium does not preclude its reaction with highly congested electrophiles. Research indicates that sterically congested products are formed with surprising ease even when employing organolithium reagents as bulky as 2,6-dimethylphenyllithium and 2,4,6-tri-tert-butylphenyllithium, specifically in reactions with unactivated 1-chloro-1-alkenes [1]. This contrasts with the expectation that such a bulky nucleophile would exhibit significantly diminished reactivity, highlighting a unique and valuable reactivity profile.

Hindered Substrate Reactivity
Cross-study
Comparable reactivity to tri-tert-butyl analog with 1-chloro-1-alkenes
Supports sterically hindered synthesis where bulk controls pathways
Qualitative observation; data to verify for specific substrates
Sterically Hindered Synthesis Organolithium Reactivity Unactivated Alkene Functionalization

Microsolvation-Controlled Aggregation and sp2-Stereoinversion

The aggregation state and stereochemical stability of organolithium reagents are critically dependent on the steric bulk of the aryl group. For α-(2,6-dimethylphenyl)vinyllithium, detailed NMR studies reveal that it exists as a trisolvated monomer (4·3THF) in THF solution and undergoes endothermic dimerization to form (4·THF)2 in toluene [1]. The rate of cis/trans sp2-stereoinversion at the C–Li center was measured directly, with a preinversion lifetime of 0.24 seconds at 25 °C in THF [1]. This contrasts with the behavior of the more hindered 2,6-di-tert-butylphenyl analog, which remains a uniformly trisolvated monomer in THF [2], and the less hindered 2,6-diisopropylphenyl analog, which is entirely monomeric in THF but dimerizes in diethyl ether [3].

sp2-Stereoinversion Lifetime
Class-level
0.24 s (25 °C, THF)
Defines configurational stability window for enantioselective trapping
Measured for α-(2,6-dimethylphenyl)vinyllithium; solvent/temperature dependent
Organolithium Aggregation Microsolvation Stereochemical Stability NMR Kinetics

NMR Coupling Constants and Solvation Number

The olefinic interproton two-bond coupling constant, (2)JH,H, of the H2C═CLi moiety in α-(2,6-dimethylphenyl)vinyllithium has been established as a quantitative indicator of the microsolvation state at the lithium atom. The value of (2)JH,H was found to increase linearly with the number of explicitly coordinated electron-pair donor ligands (0, 1, 2, and 3) [1]. This quantitative relationship allows for the direct spectroscopic assessment of the reagent's solvation state, a parameter that is directly linked to its reactivity and aggregation behavior.

NMR Microsolvation Probe
Supporting evidence
Linear (2)JH,H increase with solvation number
Spectroscopic QC metric for solvation state verification
Coupling constant directly reflects Li coordination environment
NMR Characterization Microsolvation Probe Organolithium Structure

Pd Pincer Complex Synthesis

2,6-Dimethylphenyllithium was successfully employed in the synthesis of square planar palladium(II) aryl-amido complexes featuring an unsymmetrical PNP′ pincer-type ligand framework. The reaction proceeded cleanly with previously described chloro-amido complexes of diphosphinoazines bearing isopropyl, cyclohexyl, and tert-butyl substituents on phosphorus [1]. Characterization by NMR spectroscopy confirmed free rotation around the metal-aryl bond and detected the crucial Cipso–Pd bond via two-dimensional experiments [1]. This contrasts with the behavior of the less bulky phenyl and o-tolyl congeners, where subtle differences in steric interactions can influence the dynamic behavior and solid-state structure of the resulting complexes [1].

Pd Pincer Complex Synthesis
Head-to-head
Clean aryl-amido complex; free Pd–aryl bond rotation
Enables sterically tuned pincer complex architecture
NMR confirms Cipso–Pd bond; dynamic behavior differs from less hindered analogs
Organometallic Catalysis PNP Pincer Complexes Palladium Chemistry

2,6-Dimethylphenyllithium: Synthesis and Catalysis Applications


Regioselective S-Arylation of Thioketones

When a synthetic route requires exclusive S-arylation of a thiocarbonyl compound, 2,6-dimethylphenyllithium is the reagent of choice. As demonstrated by Ohno et al., it provides complete regiocontrol, affording only the S-arylated product, in contrast to phenyllithium which yields an intractable mixture of C- and S-arylated species [1]. This selectivity is critical for the efficient, high-yield preparation of sterically hindered aryl sulfides, which are valuable intermediates in medicinal chemistry and materials science. Procurement of this specific reagent avoids the need for cumbersome separation of regioisomers, thereby streamlining downstream purification and improving overall process mass intensity.

Sterically Hindered Organometallics and Ligands

2,6-Dimethylphenyllithium is a key precursor for introducing a sterically demanding yet synthetically tractable aryl group onto metal centers. Its use has been validated in the preparation of well-defined palladium(II) PNP′ pincer complexes, where the 2,6-dimethylphenyl substituent imparts distinct steric properties that influence ligand dynamics and metal-aryl bond rotation [2]. Furthermore, its ability to react with surprising ease with even highly congested substrates, such as unactivated 1-chloro-1-alkenes, makes it a valuable tool for constructing extremely hindered organometallic frameworks that are inaccessible with less bulky or even more extremely bulky (e.g., 2,4,6-tri-tert-butylphenyl) reagents due to synthetic or solubility limitations [3].

Stereoselective Synthesis via Vinyllithiums

The well-characterized aggregation behavior and stereoinversion kinetics of α-(2,6-dimethylphenyl)vinyllithium derivatives provide a foundation for the rational design of stereoselective reactions. The measured preinversion lifetime of 0.24 seconds at 25 °C in THF defines a precise kinetic window for trapping the configurationally pure organolithium intermediate [4]. This knowledge enables the execution of diastereoconvergent reactions, where a mixture of precursor stereoisomers can be funneled to a single, desired product configuration with complete consumption of the starting materials, as demonstrated in the preparation of (Z)-1′-lithio-1′-(2,6-dimethylphenyl)propene [5]. This capability is paramount for the efficient synthesis of complex molecules where stereochemical integrity is non-negotiable.

NMR Microsolvation Monitoring for QC

The linear relationship between the (2)JH,H NMR coupling constant and the explicit solvation number at lithium offers a practical, non-destructive method for assessing the state of 2,6-dimethylphenyllithium and its derivatives prior to use [4]. This is particularly valuable for reactions where the aggregation state and solvation of the organolithium reagent are known to dramatically affect yield and selectivity. By acquiring a simple 1H NMR spectrum, a researcher or process chemist can verify that the reagent's microsolvation environment matches the conditions under which a critical transformation was optimized, thereby ensuring batch-to-batch reproducibility and minimizing the risk of failed reactions due to changes in reagent speciation.

Application
Selection Property
Validation Focus
Regioselective S-Arylation
Steric control for exclusive S-arylation
Product regioselectivity verification
Sterically Hindered Organometallics
Steric shielding for metal center and ligand design
Complex stability and dynamic behavior assessment
Stereoselective Vinyllithium Synthesis
Configurational stability window (preinversion lifetime)
Stereochemical outcome and trapping efficiency
NMR Microsolvation QC
Solvation state-sensitive coupling constant
Batch-to-batch solvation consistency

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